3-(tert-Butyl) 4-methyl (R)-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

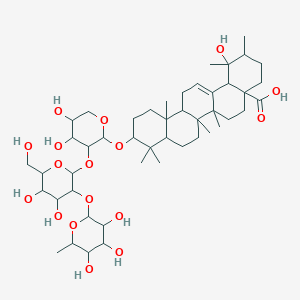

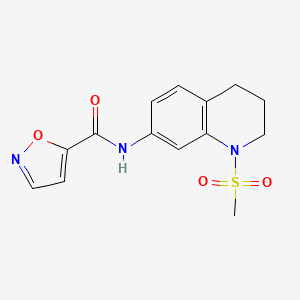

The compound “3-(tert-Butyl) 4-methyl ®-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide” is an amides compound with a molecular weight of 237.27 and a molecular formula of C8H15NO5S .

Synthesis Analysis

The synthesis of similar compounds often involves the use of reagents like trimethylsilyl chloride and bis(trimethylsilyl)acetamide . In the synthesis of brivaracetam, an antiepileptic drug, the compound ®-4-propyl-1,3,2-dioxathiolane-2,2-dioxide was synthesized by treating thionyl chloride with an intermediate in the presence of a catalytic amount of ruthenium(III) chloride .Chemical Reactions Analysis

Trimethylsilyl groups, which are present in the compound, are known to be used as temporary protecting groups during chemical synthesis . They can make compounds more volatile, often making them more amenable to analysis by gas chromatography or mass spectrometry .科学的研究の応用

Stereoselective Synthesis and Alkylation

The compound 3-(tert-Butyl) 4-methyl (R)-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide is prominently used in stereoselective synthesis. For instance, it is involved in the diastereoselective alkylation of oxazolidine diastereomers. The bulky substituents like tert-butyl, along with protective groups like Boc (tert-butoxycarbonyl), lead to the exclusive formation of a single alkylated diastereomer. This specificity is crucial for synthesizing compounds with the desired stereochemistry, which is paramount in pharmaceuticals and fine chemicals (Koskinen, Saarenketo, & Straub, 2004). Additionally, the compound's role in the stereoselective methylation of five-ring N,O-acetals highlights its importance in creating specific molecular configurations, crucial for biological activity and drug development (Koskinen, Brunner, Straub, Saarenketo, & Rissanen, 2004).

Synthesis of Bioactive Compounds

The chemical is also pivotal in synthesizing biologically active compounds. For example, it's used in synthesizing key intermediates of biotin, a vital water-soluble vitamin. These intermediates play a crucial role in metabolic processes, including the catalytic fixation of carbon dioxide and biosynthesis of fatty acids, sugars, and α-amino acids (Liang, Qin, Wang, & Huang, 2016). Such research underscores the compound's significance in understanding and enhancing metabolic pathways and nutritional science.

Asymmetric Synthesis and Ligand Production

The compound's utility extends to asymmetric synthesis, particularly in producing sulfinamide auxiliaries and sulfinyl transfer agents. These agents are pivotal in generating sulfinamide ligands, which have applications in asymmetric catalysis, a technique crucial for producing enantiomerically pure pharmaceuticals (Han, Krishnamurthy, Grover, Fang, & Senanayake, 2002).

特性

IUPAC Name |

3-O-tert-butyl 4-O-methyl (4R)-2,2-dioxooxathiazolidine-3,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO7S/c1-9(2,3)17-8(12)10-6(7(11)15-4)5-16-18(10,13)14/h6H,5H2,1-4H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGPFSSCXYNPJJ-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(COS1(=O)=O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (R)-3-Boc-1,2,3-oxathiazolidine-4-carboxylate 2,2-Dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2395873.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2395877.png)

![4-methyl-1-(4-(3-methyl-4-(m-tolyl)piperazin-1-yl)-4-oxobutyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2395879.png)

![4-[5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2395880.png)

![N-(4-iodo-2-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2395883.png)

![(1R,2S)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclopropane-1-carboxylic acid](/img/structure/B2395886.png)